molecular formula C4H4N4O2 B6280285 3-AMINO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID CAS No. 1823330-21-7

3-AMINO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID

Cat. No.: B6280285
CAS No.: 1823330-21-7
M. Wt: 140.1
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Description

3-Amino-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound that contains a triazine ring with an amino group at the 3-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,2,4-triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with formic acid and aminoguanidine bicarbonate, followed by cyclization to form the triazine ring . Another method involves the reaction of aminoguanidine nitrate with formic acid, followed by cyclization and subsequent oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring .

Mechanism of Action

The mechanism of action of 3-amino-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PDK inhibitor, it binds to the ATP-binding site of PDK1, leading to the inhibition of the PDK/PDH axis. This results in metabolic and redox cellular impairment, ultimately triggering apoptotic cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,2,4-triazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDK1 selectively makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

1823330-21-7

Molecular Formula

C4H4N4O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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